molecular formula C14H16F3NO4 B12336571 n-Boc-2,3,4-trifluoro-l-phenylalanine CAS No. 324028-24-2

n-Boc-2,3,4-trifluoro-l-phenylalanine

Cat. No.: B12336571
CAS No.: 324028-24-2
M. Wt: 319.28 g/mol
InChI Key: YUTYVNCTEWHGSS-VIFPVBQESA-N
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Description

Contextualization of Fluorinated Phenylalanine Derivatives in Organic and Medicinal Chemistry

The introduction of fluorine into organic molecules, particularly in the context of medicinal chemistry, is a well-established strategy for modulating a compound's properties. nih.gov Fluorine's high electronegativity and small size can significantly alter the electronic and conformational characteristics of the parent molecule. nih.gov In the case of phenylalanine, fluorination of the aromatic ring can lead to several advantageous effects:

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to enzymatic degradation. This can increase the in vivo half-life of peptides and proteins that incorporate fluorinated phenylalanine residues. nih.gov

Modulation of Physicochemical Properties: Fluorination can influence a molecule's acidity, basicity, and lipophilicity. These changes can affect a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. nih.govmedchemexpress.com

Altered Binding Affinities: The electronic perturbations caused by fluorine can modify the interactions of the amino acid side chain with its biological target, potentially leading to increased binding affinity and selectivity. medchemexpress.com

The specific substitution pattern of fluorine atoms on the phenyl ring is crucial in determining the precise impact on the molecule's behavior. Different isomers of fluorinated phenylalanine can exhibit distinct biological activities. For instance, (R)-2,4,5-Trifluorophenylalanine is a key building block in the synthesis of the antidiabetic drug Retagliptin. nih.gov

Role of L-Phenylalanine Scaffolds as Chiral Building Blocks

The inherent chirality of natural amino acids makes them invaluable starting materials in asymmetric synthesis. L-phenylalanine, with its specific three-dimensional arrangement at the alpha-carbon, serves as a chiral scaffold for the construction of stereochemically defined molecules. Utilizing L-phenylalanine and its derivatives ensures that the resulting compounds possess the desired spatial orientation, which is often critical for their biological function. The stereoselective synthesis of amino acid derivatives is paramount for creating optically active natural products and pharmaceuticals.

Research Trajectory and Unexplored Avenues for n-Boc-2,3,4-trifluoro-L-phenylalanine

While specific published research on this compound is limited, its potential can be inferred from the broader context of fluorinated amino acids. The unique trifluorination pattern on the phenyl ring likely imparts distinct electronic and steric properties compared to other fluorinated analogs.

Potential Research Applications:

Peptide and Protein Engineering: Incorporation of this amino acid into peptides could be used to probe the role of aromatic rings in protein structure and function. The specific fluorine substitution may offer a unique tool for studying protein folding and stability.

Drug Discovery: As a building block, it could be used to synthesize novel peptide-based therapeutics with enhanced metabolic stability and potentially unique target-binding profiles. The biological activity of peptides containing this residue could be investigated for various therapeutic areas. nih.gov

¹⁹F NMR Spectroscopy: The three fluorine atoms provide a sensitive NMR probe for studying the local environment of the amino acid within a larger molecule, which can be valuable in structural biology and drug-binding studies.

Unexplored Avenues:

The lack of extensive research on the 2,3,4-trifluoro isomer presents several opportunities for investigation. A systematic comparison of the physicochemical and biological properties of peptides containing this isomer versus other trifluorinated phenylalanine isomers would be highly informative. Furthermore, exploring the enzymatic incorporation of this compound into proteins could open new avenues in protein engineering and the development of novel biocatalysts. The development of efficient and scalable synthetic routes to this specific compound is a crucial first step to enabling these future research directions. General synthetic strategies for fluorinated phenylalanines often involve the alkylation of a chiral glycine (B1666218) equivalent with a corresponding fluorinated benzyl (B1604629) bromide (e.g., 2,3,4-trifluorobenzyl bromide).

Properties

CAS No.

324028-24-2

Molecular Formula

C14H16F3NO4

Molecular Weight

319.28 g/mol

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2,3,4-trifluorophenyl)propanoic acid

InChI

InChI=1S/C14H16F3NO4/c1-14(2,3)22-13(21)18-9(12(19)20)6-7-4-5-8(15)11(17)10(7)16/h4-5,9H,6H2,1-3H3,(H,18,21)(H,19,20)/t9-/m0/s1

InChI Key

YUTYVNCTEWHGSS-VIFPVBQESA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=C(C(=C(C=C1)F)F)F)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=C(C(=C(C=C1)F)F)F)C(=O)O

Origin of Product

United States

Advanced Synthetic Methodologies for N Boc 2,3,4 Trifluoro L Phenylalanine

Stereoselective Synthesis Strategies

Establishing the L-configuration of the α-amino acid is a critical aspect of the synthesis. Several stereoselective strategies can be employed to achieve this, including asymmetric catalysis, chiral pool approaches, and other enantioselective methods.

Asymmetric Catalysis in Fluorinated L-Phenylalanine Construction

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral molecules, including amino acids. One of the most effective methods for establishing the stereocenter of fluorinated phenylalanine derivatives is the asymmetric hydrogenation of a prochiral dehydroamino acid precursor. researchgate.net This approach typically involves the use of a chiral transition-metal catalyst, often based on rhodium or iridium, with chiral phosphine (B1218219) ligands. researchgate.netub.eduub.edu

For the synthesis of n-Boc-2,3,4-trifluoro-L-phenylalanine, a potential route would involve the synthesis of an α,β-unsaturated precursor, specifically an N-acetyl or N-Boc protected 2-amino-3-(2,3,4-trifluorophenyl)acrylic acid derivative. The asymmetric hydrogenation of this substrate in the presence of a chiral catalyst would then yield the desired L-amino acid with high enantiomeric excess. A variety of chiral ligands have been developed for such transformations, and the choice of ligand can be crucial for achieving high stereoselectivity. researchgate.net While this method has been successfully applied to a range of fluorinated phenylalanine derivatives, the specific application to the 2,3,4-trifluoro substituted variant would require optimization of the catalyst system and reaction conditions. researchgate.net

Biocatalysis, using engineered enzymes, is also an emerging powerful strategy for the asymmetric synthesis of fluorinated and other non-canonical amino acids. nih.govnih.gov Engineered d-amino acid dehydrogenases or transaminases can be used for the reductive amination of the corresponding α-keto acid (3-(2,3,4-trifluorophenyl)pyruvic acid) to produce the desired L- or D-amino acid with high enantiopurity. nih.gov

Chiral Pool Approaches Utilizing L-Amino Acids

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. L-amino acids, such as L-phenylalanine or L-aspartic acid, are common choices for this approach. core.ac.ukbaranlab.org

One well-established chiral pool method that could be adapted for the synthesis of this compound is the Schöllkopf bis-lactim ether method. nih.govtandfonline.com In this strategy, a chiral auxiliary, typically derived from L-valine and glycine (B1666218), is alkylated with a suitable electrophile. For the target molecule, the electrophile would be 2,3,4-trifluorobenzyl bromide. The diastereoselective alkylation is directed by the chiral auxiliary, leading to the preferential formation of the desired stereoisomer. Subsequent hydrolysis of the bis-lactim ether reveals the amino acid, which can then be protected with a Boc group. This method has been successfully used for the synthesis of other fluorinated phenylalanine analogs, such as 2,4,5-trifluorophenylalanine. nih.gov

Another approach starting from the chiral pool could involve the modification of L-phenylalanine itself. However, direct fluorination of L-phenylalanine often leads to a mixture of regioisomers and can be difficult to control. nih.gov Therefore, building the fluorinated aromatic ring onto a chiral scaffold derived from a different amino acid, like aspartic acid, is often a more viable strategy. core.ac.uk

Enantioselective Approaches for Trifluorinated Aromatic Rings

This subsection would ideally describe methods where the chirality is introduced during the construction or modification of the trifluorinated aromatic ring itself, in a way that it leads to the final L-amino acid. However, direct enantioselective fluorination of an aromatic ring to create a chiral center is not a standard approach for this class of compounds.

A more practical enantioselective strategy involves the resolution of a racemic mixture of 2,3,4-trifluorophenylalanine. This can be achieved through enzymatic resolution, where an enzyme selectively acts on one enantiomer of a derivatized racemic amino acid, allowing for the separation of the two enantiomers.

Alternatively, diastereomeric salt formation with a chiral resolving agent can be employed. The racemic amino acid is reacted with a chiral acid or base to form a pair of diastereomeric salts, which can then be separated by crystallization due to their different physical properties.

While not a direct enantioselective approach to the ring itself, these methods are crucial for obtaining the enantiomerically pure L-amino acid when a racemic synthesis is more accessible.

Regioselective Fluorination Techniques on the Phenyl Ring System

Achieving the specific 2,3,4-trifluoro substitution pattern on the phenyl ring of phenylalanine is a significant synthetic hurdle. The regioselectivity of fluorination is influenced by the directing effects of existing substituents and the nature of the fluorinating agent.

Direct and Indirect Fluorination Methodologies

Direct Fluorination involves the introduction of fluorine atoms directly onto the aromatic ring of a phenylalanine precursor. This is most commonly achieved through electrophilic aromatic substitution (SEAr). nih.gov A variety of electrophilic fluorinating reagents are available, with Selectfluor® (F-TEDA-BF4) and N-fluorobenzenesulfonimide (NFSI) being among the most widely used due to their relative stability and safety. alfa-chemistry.comsigmaaldrich.com

Direct fluorination of unprotected phenylalanine or simple derivatives with powerful fluorinating agents like F2 or acetyl hypofluorite (B1221730) often results in poor regioselectivity, yielding a mixture of ortho, meta, and para isomers. nih.govmcmaster.ca The electron-donating amino acid side chain activates the ring, but achieving the specific 2,3,4-trifluoro pattern in a single step is highly challenging due to competing electronic and steric effects. A stepwise approach, where fluorine atoms are introduced one at a time, would likely be necessary, with the regioselectivity at each step guided by the fluorine atoms already present.

Indirect Fluorination methods involve the synthesis of the 2,3,4-trifluorinated phenyl ring separately and then coupling it to the amino acid backbone. One common indirect method is the Suzuki or Negishi cross-coupling reaction. nih.gov For instance, a protected iodo- or bromo-L-phenylalanine derivative could be coupled with a 2,3,4-trifluorophenylboronic acid or a corresponding organozinc reagent. nih.gov This approach offers excellent control over the regiochemistry of the fluorination pattern.

Another indirect strategy is to start with a pre-fluorinated building block, such as 2,3,4-trifluorobenzaldehyde (B65282) or 2,3,4-trifluorobenzyl bromide, and construct the amino acid from it. For example, the aforementioned Schöllkopf synthesis using 2,3,4-trifluorobenzyl bromide is an effective indirect method. nih.govtandfonline.com

Fluorination Reagents and Reaction Conditions

As noted, the term "Trifluoromethylation" in the original outline is a misnomer for the synthesis of a trifluorinated compound. Trifluoromethylation introduces a -CF3 group, which is not present in the target molecule. This section will therefore focus on fluorination reagents and conditions to achieve the desired trifluoro- substitution pattern.

The choice of fluorinating reagent and reaction conditions is critical for controlling the regioselectivity and yield of the fluorination reaction.

Electrophilic Fluorination Reagents:

Selectfluor® (F-TEDA-BF4): A versatile and widely used electrophilic fluorinating agent. It is a stable solid and generally provides good yields for the fluorination of electron-rich aromatic compounds. nih.govalfa-chemistry.com

N-Fluorobenzenesulfonimide (NFSI): Another common electrophilic fluorinating reagent that is often used in palladium-catalyzed C-H fluorination reactions. nih.govalfa-chemistry.com

Acetyl Hypofluorite (CH3COOF): A highly reactive reagent that can be prepared in situ. It has been used for the direct fluorination of aromatic amino acids. nih.gov

Elemental Fluorine (F2): The most powerful fluorinating agent, but its high reactivity and hazardous nature make it difficult to handle and often lead to poor selectivity. nih.gov

The table below summarizes some common electrophilic fluorinating agents.

Reagent NameChemical FormulaTypical Application
Selectfluor®1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)Electrophilic fluorination of a wide range of organic substrates.
N-Fluorobenzenesulfonimide (NFSI)(C6H5SO2)2NFElectrophilic fluorination, often used in metal-catalyzed reactions.
Acetyl HypofluoriteCH3COOFDirect electrophilic fluorination of activated aromatic rings.

Nucleophilic Fluorination Reagents: Nucleophilic fluorination is generally less common for the direct fluorination of simple aromatic rings unless they are activated by strong electron-withdrawing groups. However, nucleophilic fluoride (B91410) sources are crucial in indirect methods, such as the Balz-Schiemann reaction or nucleophilic aromatic substitution (SNAr) on highly activated rings.

Potassium Fluoride (KF), Cesium Fluoride (CsF): Common sources of fluoride ions, often used in conjunction with phase-transfer catalysts. alfa-chemistry.com

Tetrabutylammonium Fluoride (TBAF): A soluble source of fluoride ions in organic solvents. nih.gov

Achieving the 2,3,4-trifluoro substitution pattern likely requires a multi-step synthesis, potentially involving a combination of electrophilic fluorination and other transformations. For example, a Sandmeyer-type reaction on a suitably substituted aniline (B41778) precursor could be a viable route to introduce one or more fluorine atoms with defined regiochemistry. The development of a regioselective synthesis for 2,3,4-trifluorophenylalanine remains a significant area of research in fluorine chemistry.

Introduction of Multiple Fluorine Atoms at Specific Positions

The regioselective introduction of multiple fluorine atoms onto an aromatic ring is a significant challenge in the synthesis of compounds like 2,3,4-trifluoro-L-phenylalanine. Methodologies to achieve this can be broadly categorized into electrophilic and nucleophilic fluorination, as well as transition metal-catalyzed processes. numberanalytics.com

Electrophilic fluorination often employs reagents like Selectfluor (F-TEDA-BF4) and N-fluorobenzenesulfonimide (NFSI). numberanalytics.com These reagents can introduce fluorine atoms onto electron-rich aromatic rings. nih.gov However, achieving specific polysubstitution patterns like the 2,3,4-trifluoro arrangement often requires starting with a pre-functionalized aromatic precursor where directing groups guide the sequential introduction of fluorine.

Transition metal-catalyzed fluorination, particularly using palladium or copper, has emerged as a powerful tool for C-H bond fluorination. brynmawr.edunumberanalytics.com These methods can offer high regioselectivity. For instance, palladium-catalyzed C-H activation/fluorination has been demonstrated in amino acid derivatives, utilizing directing groups to achieve site-selective fluorination. acs.orgiu.edu While often focused on single fluorination events, sequential application or the use of polyfluorinated starting materials is a viable strategy.

A common and practical approach to obtaining the 2,3,4-trifluorophenyl moiety is to start with a commercially available, appropriately substituted precursor, such as 1,2,3-trifluorobenzene (B74907) or a derivative thereof. This precursor can then be elaborated to the full phenylalanine structure.

N-alpha-Boc Protecting Group Installation and Selective Deprotection

The protection of the alpha-amino group is crucial to prevent side reactions during the synthesis of the amino acid backbone and subsequent peptide couplings. The tert-butoxycarbonyl (Boc) group is a widely used protecting group in this context due to its stability under a variety of reaction conditions and its facile removal under acidic conditions. organic-chemistry.orgmasterorganicchemistry.com

Installation: The N-alpha-Boc protecting group is typically installed by reacting the free amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.orgfishersci.co.uk The choice of base and solvent can be adapted to the specific substrate. Common conditions include sodium bicarbonate or triethylamine (B128534) in a solvent mixture like water/dioxane or methanol. nih.gov

Selective Deprotection: A key advantage of the Boc group is its selective removal. It is readily cleaved by treatment with strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent, leaving other protecting groups like benzyloxycarbonyl (Cbz) or fluorenylmethyloxycarbonyl (Fmoc) intact. masterorganicchemistry.comfishersci.co.uk This orthogonality is fundamental in complex synthetic strategies, such as solid-phase peptide synthesis. Thermal deprotection of N-Boc groups, sometimes in the absence of an acid catalyst, has also been reported, offering another layer of selectivity. nih.gov

Condition Reagents Typical Solvents Notes
Protection Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., NaHCO₃, Et₃N, DMAP)Dioxane/Water, THF, AcetonitrileHigh yielding and generally fast at room temperature. fishersci.co.uk
Deprotection Trifluoroacetic acid (TFA), Hydrochloric acid (HCl)Dichloromethane (B109758) (DCM), DioxaneRapid at room temperature. fishersci.co.uk

Cross-Coupling Reactions in Aryl-Amino Acid Scaffold Assembly

The construction of the aryl-amino acid bond in this compound can be efficiently achieved through various cross-coupling reactions. These methods are pivotal for creating the C(sp²)-C(sp³) bond between the trifluorophenyl ring and the alanine (B10760859) backbone.

Palladium-catalyzed cross-coupling reactions are particularly prominent. thieme-connect.com The Negishi cross-coupling, for instance, involves the reaction of an organozinc reagent with an aryl halide, catalyzed by a palladium complex. nih.govnih.gov In the context of synthesizing fluorinated phenylalanines, this could involve coupling a protected iodoalanine derivative with a 2,3,4-trifluorophenylzinc reagent. nih.gov

Copper-catalyzed cross-coupling reactions have also been developed for the synthesis of α-aryl α-amino acid esters. acs.orgnih.gov These reactions can proceed via a dehydrogenative cross-coupling mechanism, offering a direct way to functionalize the α-position of a glycine derivative with an aromatic partner. acs.orgacs.org

Reaction Catalyst/Reagents Reactants Key Feature
Negishi Coupling Pd(0) catalystOrganozinc reagent and aryl halideForms a C-C bond between an aryl group and an amino acid precursor. nih.gov
Copper-Catalyzed DCC Cu catalyst, Oxidant (e.g., DTBP)N-arylglycine ester and phenol (B47542) derivativeDirect C-H functionalization to form α-aryl α-amino acids. acs.org

Homologation and Derivatization from Precursor Amino Acids

An alternative to building the entire amino acid from scratch is to start with simpler, readily available amino acid precursors and elaborate them.

Homologation methods can be employed to extend the carbon chain of a simpler amino acid. For instance, starting from a protected glycine derivative, the side chain can be introduced through alkylation.

More commonly, derivatization of a pre-existing but differently functionalized amino acid is employed. For example, a protected L-tyrosine derivative could potentially undergo a series of reactions to replace the hydroxyl group with the desired trifluoroaryl moiety, although this is a synthetically challenging transformation. A more straightforward approach involves the alkylation of a chiral glycine enolate equivalent with a suitable 2,3,4-trifluorobenzyl halide. The Schöllkopf reagent, a chiral bis-lactim ether derived from valine and glycine, is a classic example of such a glycine enolate equivalent that allows for the asymmetric synthesis of α-amino acids. nih.gov

Another powerful method involves the asymmetric hydrogenation of an enamine intermediate. This enamine can be formed by the condensation of an N-Boc protected phosphonate (B1237965) glycinate (B8599266) with 2,3,4-trifluorobenzaldehyde. Subsequent hydrogenation using a chiral catalyst can afford the desired L-enantiomer of N-Boc-2,3,4-trifluoro-phenylalanine. nih.gov

Applications of N Boc 2,3,4 Trifluoro L Phenylalanine As a Specialized Building Block

Integration into Peptide Synthesis

The N-Boc protecting group is a cornerstone of peptide synthesis, enabling the sequential addition of amino acids to a growing peptide chain. nih.govnih.gov The use of N-Boc-2,3,4-trifluoro-L-phenylalanine allows for the site-specific introduction of a fluorinated residue, which can enhance metabolic stability, modulate receptor binding affinity, and influence peptide conformation. nih.govbeilstein-journals.org

Solid-Phase Peptide Synthesis (SPPS) Incorporating Fluorinated Residues

Solid-Phase Peptide Synthesis (SPPS) is the most common methodology for producing peptides, and the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a well-established approach. nih.govresearchgate.net In this method, the C-terminal amino acid is anchored to a solid support (resin), and subsequent N-Boc-protected amino acids are added in a stepwise fashion. The process involves a cycle of deprotection, neutralization, and coupling.

The incorporation of this compound follows standard Boc-SPPS protocols. The Boc group provides temporary protection for the α-amino group and is typically removed with a moderately strong acid, such as trifluoroacetic acid (TFA), while side-chain protecting groups and the resin linkage are cleaved at the end of the synthesis with a stronger acid like hydrofluoric acid (HF). nih.govresearchgate.net The electron-withdrawing nature of the trifluorinated phenyl ring does not generally impede the standard coupling reactions.

General SPPS Cycle for Incorporating this compound:

Resin Preparation: A suitable resin, such as Merrifield or PAM resin, is swollen in a solvent like dichloromethane (B109758) (DCM).

First Amino Acid Attachment: The first N-Boc protected amino acid is attached to the resin.

Deprotection: The N-Boc group of the resin-bound amino acid is removed using TFA in DCM.

Neutralization: The resulting ammonium (B1175870) salt is neutralized with a tertiary amine, such as diisopropylethylamine (DIEA).

Coupling: The next amino acid in the sequence, in this case, this compound, is activated and coupled to the free amine of the resin-bound peptide.

Washing: The resin is washed to remove excess reagents and byproducts.

Repeat Cycle: Steps 3-6 are repeated until the desired peptide sequence is assembled.

Cleavage: The completed peptide is cleaved from the resin, and all side-chain protecting groups are removed using a strong acid.

Common coupling reagents used in Boc-SPPS are suitable for incorporating fluorinated residues.

Coupling ReagentDescription
DCC (Dicyclohexylcarbodiimide) A classic and widely used carbodiimide (B86325) for activating the carboxylic acid group.
HBTU/HOBt A combination of O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) and 1-Hydroxybenzotriazole, forming a highly reactive HOBt active ester to promote efficient coupling and minimize side reactions.
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is another phosphonium-based reagent that facilitates rapid and efficient amide bond formation.

Solution-Phase Coupling Strategies for Fluorinated Peptides

Solution-phase peptide synthesis, while often more labor-intensive than SPPS for long peptides, remains a valuable method, particularly for the large-scale production of shorter peptides or for segment condensation. nih.gov The coupling of this compound in solution follows general procedures for peptide bond formation. chemicalbook.comrsc.org

The core of the strategy involves the activation of the carboxylic acid group of the N-Boc-protected fluorinated amino acid, followed by its reaction with the free amino group of another amino acid or peptide ester. rsc.org Standard coupling reagents are effective for this transformation.

Typical Solution-Phase Coupling Procedure:

The N-Boc-protected amino acid (e.g., this compound) is dissolved in an appropriate anhydrous solvent such as chloroform (B151607) or dimethylformamide (DMF).

A coupling agent and, if necessary, a racemization suppressant are added. For instance, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with HOBt is a common choice. rsc.org

The amino-component (the other amino acid, typically with its carboxyl group protected as an ester) is added to the reaction mixture, often with a base like N-methylmorpholine (NMM) or DIEA to neutralize any acid salts. chemicalbook.com

The reaction is stirred until completion, monitored by techniques like thin-layer chromatography (TLC).

Workup and purification yield the protected dipeptide, which can be selectively deprotected for further chain elongation.

Influence on Peptide Secondary Structure and Conformational Preferences

The introduction of fluorinated amino acids into a peptide backbone can exert significant influence over its secondary structure and conformational behavior. nih.gov The strong electronegativity of fluorine atoms creates a dipole moment on the phenyl ring and can engage in non-covalent interactions, such as dipole-dipole interactions or the formation of weak hydrogen bonds. These forces can restrict the rotational freedom around the chi (χ) torsion angles of the amino acid side chain, thereby predisposing the peptide to adopt specific conformations.

While extensive studies have been conducted on dehydrophenylalanine-containing peptides, which show a propensity to induce β-turn structures researchgate.net, specific conformational analyses of peptides containing the 2,3,4-trifluoro-L-phenylalanine isomer are not widely reported. However, it is well-established that fluorination can stabilize helical or sheet structures depending on the position and number of fluorine atoms. nih.govnih.gov For example, the co-solvent 2,2,2-trifluoroethanol (B45653) (TFE) is known to promote secondary structure formation in peptides. researchgate.net The incorporation of fluorinated residues directly into the peptide can be seen as a method to introduce localized, "TFE-like" effects to guide folding. Computational and biophysical studies, such as NMR and circular dichroism, are essential to elucidate the precise conformational landscape of peptides containing this specific building block. researchgate.netchemrxiv.org

Design and Synthesis of Peptidomimetics and Conformationally Constrained Analogues

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability against proteolytic degradation and better bioavailability. researchgate.net this compound is a valuable building block in this field due to the metabolic stability conferred by the C-F bonds and the potential for the fluorinated ring to form unique interactions with biological targets.

A powerful demonstration of the utility of trifluorinated phenylalanines is in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of drugs used to treat type-2 diabetes. The drug Evogliptin, for instance, uses (R)-2,4,5-trifluorophenylalanine as a key structural component. nih.gov Similarly, Retagliptin, another DPP-4 inhibitor, also incorporates a 2,4,5-trifluorophenylalanine moiety. nih.gov These examples underscore the potential of this compound to serve as a cornerstone in the rational design of potent and stable enzyme inhibitors and other therapeutic agents. The synthesis of such complex molecules often involves coupling the fluorinated amino acid with other non-peptidic scaffolds to create a final structure that mimics a peptide's active conformation.

Utilization in Bioconjugation Chemistry for Advanced Architectures

Bioconjugation is the chemical strategy of linking molecules, such as fluorescent tags, radiolabels, or drugs, to biomolecules like peptides and proteins. chemicalbook.com Fluorinated amino acids are particularly useful in this context. The fluorine atoms can serve as probes for ¹⁹F-NMR studies, allowing for the investigation of protein structure and ligand binding without the background noise inherent in ¹H-NMR. Furthermore, the introduction of radioactive fluorine isotopes (¹⁸F) is a critical technique in Positron Emission Tomography (PET) imaging. nih.gov

While direct bioconjugation examples using this compound are not extensively documented, general strategies for phenylalanine modification are applicable. For instance, photoredox catalysis has been employed for the site-selective C-H functionalization of phenylalanine residues within peptides and proteins, enabling their conjugation to other molecules under mild conditions. chemimpex.com Another approach involves preparing a derivative of the amino acid that can be directly used in peptide synthesis, such as N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine, which can be radioiodinated and then incorporated into a peptide. nih.gov The trifluorinated phenyl ring of this compound offers a unique handle that could potentially be targeted for specific conjugation reactions to build advanced molecular architectures.

Precursor for Complex Organic Molecules and Heterocyclic Compounds

Beyond peptides, N-Boc-protected amino acids serve as versatile chiral building blocks for the synthesis of a wide array of complex organic molecules and heterocycles. nih.gov The trifluorinated phenyl moiety of this compound makes it an attractive starting material for creating novel fluorinated compounds. The synthesis of phenylalanine-derived trifluoromethyl ketones has been reported for use in oxidation catalysis, demonstrating how the amino acid scaffold can be transformed into a functional catalyst. rsc.org

The synthesis of fluorinated heterocyclic compounds is an area of intense research, as these motifs are prevalent in pharmaceuticals. nih.gov While many syntheses build the heterocyclic ring first and then fluorinate it, an alternative strategy is to start from a fluorinated precursor. For example, fluorinated benzyl (B1604629) bromides, such as 2,3,4-trifluorobenzyl bromide, are used as building blocks to introduce fluorinated aryl groups into various molecular scaffolds. nih.gov this compound can be envisioned as a chiral equivalent, providing a pathway to enantiomerically pure, complex fluorinated targets through modification of its amino and carboxyl groups. For instance, Boc-protected amino acids can be converted into ynones, which then undergo cyclization with dinucleophiles to form substituted pyrimidines and other heterocyclic systems. chemrxiv.org

Research in Medicinal Chemistry and Drug Discovery with N Boc 2,3,4 Trifluoro L Phenylalanine Containing Constructs

Rational Design of Enzyme Inhibitors and Receptor Agonists/Antagonists

The rational design of enzyme inhibitors and receptor ligands often involves the strategic modification of a lead compound to enhance its potency, selectivity, and pharmacokinetic properties. The incorporation of n-Boc-2,3,4-trifluoro-L-phenylalanine into peptide or small molecule scaffolds is a prime example of this approach. The trifluorinated phenyl side chain can engage in unique interactions with biological targets, such as hydrophobic and electrostatic interactions, which can contribute to tighter binding.

Similarly, in the design of neurotensin (B549771) receptor (NTS1R) ligands for applications like PET imaging of tumors, the C-terminal hexapeptide of neurotensin is often modified. nih.gov These modifications aim to improve in vivo stability and tumor-to-muscle activity ratios. While specific analogs with 2,3,4-trifluoro-L-phenylalanine are not detailed in the provided research, the general strategy involves replacing key amino acid residues to enhance binding and stability. nih.govgoogle.com

The design of enzyme inhibitors also benefits from the inclusion of fluorinated amino acids. For example, analogs of Pepstatin A, a potent inhibitor of the enzyme Cathepsin D, have been synthesized with trifluoromethylated amino acids. nih.gov These modifications aim to enhance selectivity and bioavailability. One such analog, a (R)-Trifluoromethionine (TFM) based derivative, displayed a sub-nanomolar IC50 against Cathepsin D. nih.gov

Here is a table summarizing the activity of some rationally designed enzyme inhibitors and receptor antagonists:

Compound/Analog Target Activity Type Potency
Compound 3 Bradykinin (B550075) B2 Receptor Antagonist Kb = 0.24 nM nih.gov
Icatibant Bradykinin B2 Receptor Antagonist pA2 = 8.06 nih.gov
Fasitibant Bradykinin B2 Receptor Antagonist Ki = 0.47 nM researchgate.net
(R)-TFM based Pepstatin A analog Cathepsin D Inhibitor Sub-nanomolar IC50 nih.gov

Modulation of Biological Activity through Fluorine Atom Placement

The position and number of fluorine atoms on an aromatic ring can have a profound impact on the biological activity of a molecule. The 2,3,4-trifluoro substitution pattern on the phenylalanine ring of this compound creates a unique electronic and steric profile. This specific substitution can influence pKa values of nearby functional groups, alter the conformation of the peptide backbone, and enhance metabolic stability by blocking sites of enzymatic oxidation.

Research on bradykinin antagonists has shown that substitutions on the phenyl ring of phenylalanine at position 5 can significantly affect potency. nih.gov Studies on dehydrophenylalanine (ΔPhe) analogs of bradykinin revealed that ring substitutions with methyl groups or iodine reduced both agonistic and antagonistic activity. nih.gov However, substitution with fluorine was found to confer high potency, highlighting the favorable properties of fluorine in this position for receptor interaction. nih.gov This suggests that the incorporation of a trifluorinated phenylalanine, such as 2,3,4-trifluoro-L-phenylalanine, could be a promising strategy to develop potent bradykinin B2 receptor antagonists.

The trifluorination pattern can also influence the molecule's ability to cross cell membranes and the blood-brain barrier. The increased lipophilicity imparted by fluorine atoms can be advantageous for drugs targeting the central nervous system. Furthermore, the C-F bond is exceptionally stable, making molecules containing it more resistant to metabolic degradation, which can lead to a longer duration of action.

Investigation of Structure-Activity Relationships (SAR) in Fluorinated Analogues

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound relates to its biological activity. In the context of peptides containing this compound, SAR studies would involve systematically modifying other parts of the molecule and observing the effects on activity.

For example, in the development of bradykinin B2 receptor antagonists, SAR studies have revealed the importance of specific amino acid residues at different positions. The combination of a dehydrophenylalanine analog at position 5 with a D-phenylalanine at position 7 was found to increase antagonistic potency on the guinea pig ileum by about one order of magnitude. nih.gov This indicates a synergistic effect between modifications at different positions.

In the case of neurotensin analogs, SAR studies have focused on modifications of the C-terminal hexapeptide NT(8-13). nih.gov Replacing the natural amino acids with non-natural ones, including those with modified side chains, has been a key strategy to improve affinity and selectivity for the NTS1 receptor. google.com The introduction of a trifluorinated phenylalanine at a key position, such as position 11, would be a logical step in an SAR study to probe the effects of fluorination on receptor binding.

A hypothetical SAR study of a peptide containing 2,3,4-trifluoro-L-phenylalanine might involve:

Varying the amino acids adjacent to the trifluorophenylalanine to understand the influence of neighboring residues.

Replacing the 2,3,4-trifluoro-L-phenylalanine with other fluorinated phenylalanines (e.g., 4-fluoro-L-phenylalanine, 3,5-difluoro-L-phenylalanine) to determine the optimal fluorination pattern.

Modifying the N- and C-termini of the peptide to enhance stability and bioavailability.

Studies in Neuropharmacology and Related Biological Pathways

The unique properties of fluorinated amino acids make them attractive tools for neuropharmacology research. The ability of fluorine to modulate lipophilicity and metabolic stability can be harnessed to design neuroactive peptides and small molecules with improved central nervous system (CNS) penetration and longer half-lives.

While specific neuropharmacological studies on constructs containing this compound are not extensively documented in the provided search results, research on related compounds provides valuable insights. For example, halogenated derivatives of L-phenylalanine have been shown to have neuroprotective effects. nih.gov These compounds can depress excitatory glutamatergic synaptic transmission, which is a key pathway involved in excitotoxicity and neuronal damage. nih.gov

Furthermore, neurotensin and its analogs are known to have various effects in the CNS, including roles in pain perception, temperature regulation, and the modulation of dopamine (B1211576) pathways. The development of stable and selective neurotensin receptor ligands is therefore of great interest for the treatment of neurological and psychiatric disorders. google.com The incorporation of trifluorinated phenylalanine into neurotensin analogs could lead to new research tools and potential therapeutics with enhanced CNS activity.

The study of such compounds could involve investigating their effects on:

Neurotransmitter release and reuptake.

The activity of ion channels and receptors in the brain.

Behavioral models of neurological and psychiatric diseases.

Structural and Conformational Research of N Boc 2,3,4 Trifluoro L Phenylalanine and Its Derivatives

Conformational Analysis of the Trifluorophenyl Moiety

The introduction of three fluorine atoms onto the phenyl ring of phenylalanine significantly influences the conformational preferences of the side chain. The fluorine substituents modulate the electronic properties and steric profile of the aromatic ring, which in turn restricts the rotational freedom around the Cα-Cβ and Cβ-Cγ bonds (torsion angles χ1 and χ2).

While specific conformational studies on n-Boc-2,3,4-trifluoro-L-phenylalanine are not widely published, analysis of related fluorinated and sterically hindered phenylalanine analogues provides significant insight. acs.orgnih.gov The bulky and highly electronegative fluorine atoms can lead to a preference for specific rotamers to minimize steric clash and unfavorable dipole-dipole interactions. msu.edu

Advanced Spectroscopic Characterization (e.g., High-Field NMR, FTIR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each atom. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR: The spectrum would show characteristic signals for the Boc group, the α-proton, and the β-protons. The aromatic region would display complex splitting patterns for the two remaining aromatic protons due to both H-H and H-F couplings.

¹³C NMR: Signals for the carbonyls, the Boc group carbons, and the aliphatic carbons would be present. The aromatic carbons would show complex splitting due to C-F coupling, and their chemical shifts would be significantly influenced by the electron-withdrawing fluorine atoms.

¹⁹F NMR: This is a powerful tool for studying fluorinated compounds. nih.govchemrxiv.org The spectrum would be expected to show three distinct signals for the fluorine atoms at the 2, 3, and 4 positions, each split by F-F and F-H couplings. The chemical shifts provide a sensitive probe of the local electronic environment.

Interactive Data Table: Typical NMR Chemical Shifts (δ) in ppm (Expected values based on N-Boc-L-phenylalanine and known substituent effects. Solvent: CDCl₃)

Assignment ¹H NMR (ppm) ¹³C NMR (ppm) ¹⁹F NMR (ppm)
Boc (CH₃)₃~1.42~28.3N/A
Boc C(CH₃)₃N/A~80.0N/A
Boc C=ON/A~155.0N/A
β-CH₂~3.0-3.2~37-38N/A
α-CH~4.5-4.6~54-55N/A
Carboxyl C=ON/A~175.0N/A
Aromatic CH~6.9-7.2 (complex)~110-130 (complex)N/A
Aromatic C-FN/A~140-160 (complex)Expected signals

Note: Data for the parent compound N-Boc-L-phenylalanine can be found in various sources. chemicalbook.comchemicalbook.com

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would show characteristic absorption bands for the different vibrational modes of its functional groups. While FTIR cannot typically distinguish between enantiomers, it is excellent for confirming the presence of key structural components. nih.gov

Interactive Data Table: Characteristic FTIR Absorption Bands (Based on data for N-Boc-L-phenylalanine and related compounds)

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
O-H (Carboxylic Acid)Stretching3300-2500 (broad)
N-H (Amide)Stretching~3300-3400
C-H (Aliphatic/Aromatic)Stretching3100-2850
C=O (Carboxylic Acid)Stretching~1710-1740
C=O (Boc-carbamate)Stretching~1680-1700
C=C (Aromatic)Stretching~1500-1600
C-F (Aryl-Fluoride)Stretching~1100-1250

Note: Spectra for the parent N-Boc-L-phenylalanine are available for comparison. chemicalbook.comnih.govresearchgate.net

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound (Molecular Formula: C₁₄H₁₆F₃NO₄), the exact mass can be calculated. Electrospray ionization (ESI) is a common technique for such molecules.

Calculated Molecular Weight: 319.28 g/mol

Expected Ion (ESI+): [M+H]⁺ at m/z ≈ 320.11

Expected Ion (ESI-): [M-H]⁻ at m/z ≈ 318.10

Fragmentation would likely involve the loss of the Boc group (100 Da) or parts of it (e.g., isobutylene, 56 Da).

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides accurate bond lengths, bond angles, and torsional angles, offering an unambiguous picture of the molecule's conformation.

As of this writing, a search of the crystallographic literature did not yield a publicly available crystal structure for this compound. Were such a structure to be determined, it would provide invaluable experimental data to validate the conformational preferences predicted by computational methods and spectroscopic analysis. It would reveal the solid-state packing arrangement, intermolecular interactions such as hydrogen bonding, and the precise orientation of the trifluorophenyl moiety relative to the amino acid backbone. chemicalbook.com

Computational and Theoretical Investigations of N Boc 2,3,4 Trifluoro L Phenylalanine

Quantum Chemical Calculations for Electronic Structure and Reactivity

There are no specific studies available that detail quantum chemical calculations, such as Density Functional Theory (DFT), performed on n-Boc-2,3,4-trifluoro-L-phenylalanine. Research of this nature would typically provide data on orbital energies (HOMO/LUMO), electrostatic potential maps, and reactivity descriptors. While quantum chemistry has been used to study other amino acids, revealing insights into their electronic properties and reactivity, these findings cannot be extrapolated to this compound. scitechdaily.cometsu.edu

Molecular Dynamics Simulations of Compound Behavior in Different Environments

No published molecular dynamics (MD) simulations specifically investigating the behavior of this compound in various environments (e.g., in solution or within a lipid bilayer) were found. Such simulations would provide insight into the compound's conformational flexibility, solvation properties, and interactions with its surroundings. MD simulations have been effectively used to study the self-assembly of other aromatic amino acids like phenylalanine and tryptophan, but this specific trifluorinated and Boc-protected variant has not been the subject of such a study. rsc.org

Predictive Modeling for Structure-Property Relationships and Design Optimization

There is no evidence of this compound being included in datasets for Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) modeling. These predictive models rely on existing experimental and computational data from a series of compounds to predict the properties of new ones. Without foundational data, such modeling and design optimization studies for this specific compound have not been performed.

Q & A

Q. How can researchers optimize the synthesis of N-Boc-2,3,4-trifluoro-L-phenylalanine to improve yield and purity?

  • Methodological Answer : The synthesis typically involves sequential fluorination of L-phenylalanine followed by Boc protection. Key steps include:
  • Fluorination : Use fluorinating agents (e.g., Selectfluor®) under anhydrous conditions to target specific positions (2, 3, 4) on the phenyl ring. Reaction temperature (< 40°C) and solvent choice (e.g., acetonitrile) are critical to minimize side products .
  • Boc Protection : React the fluorinated intermediate with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP) in dichloromethane. Monitor pH to avoid premature deprotection .
  • Purification : Use reversed-phase HPLC with a C18 column and a water/acetonitrile gradient. Purity >95% is achievable with iterative crystallization from ethyl acetate/hexane mixtures .

Q. What spectroscopic techniques are essential for characterizing N-Boc-2,3,4-trifluoro-L-phenylalanine?

  • Methodological Answer :
  • NMR : ¹⁹F NMR identifies fluorine substitution patterns (δ -110 to -140 ppm for aromatic fluorines). ¹H NMR resolves Boc-group protons (δ 1.3–1.5 ppm for tert-butyl) and the α-proton (δ 4.0–4.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ expected at m/z 320.1 for C₁₄H₁₆F₃NO₄). Fragmentation patterns validate the Boc group and trifluorophenyl moiety .
  • FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch from Boc) and 1100–1200 cm⁻¹ (C-F stretches) confirm functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of this compound during peptide coupling?

  • Methodological Answer : Discrepancies often arise from steric hindrance or electronic effects of the trifluoromethyl group. To address this:
  • Activation Strategy : Use HATU or PyBOP instead of HOBt/DIC for better activation of the carboxylic acid, especially when incorporating the compound into sterically constrained peptides .
  • Solvent Optimization : Replace DMF with less polar solvents (e.g., THF) to reduce electronic deactivation of the fluorinated aromatic ring .
  • Kinetic Monitoring : Track coupling efficiency via LC-MS at timed intervals to identify optimal reaction duration (typically 6–12 hours) .

Q. What strategies are effective for analyzing the stability of this compound under acidic or basic conditions?

  • Methodological Answer : Stability studies should focus on Boc-deprotection and defluorination risks:
  • Acidic Conditions : Expose the compound to TFA (20–50% in DCM) and monitor via TLC. Boc removal occurs within 1–2 hours at 0°C, but prolonged exposure (>6 hours) may cleave C-F bonds .
  • Basic Conditions : Test in aqueous NaOH (pH 10–12). Fluorine loss is negligible below 50°C, but heating to 80°C triggers hydrolysis, detectable by ¹⁹F NMR .
  • Accelerated Stability Testing : Use thermal gravimetric analysis (TGA) to predict degradation pathways at elevated temperatures (e.g., 100°C for 24 hours) .

Q. How can researchers leverage this compound in designing fluorine-containing bioactive peptides?

  • Methodological Answer : The trifluorophenyl group enhances peptide lipophilicity and metabolic stability. Case studies suggest:
  • Positional Effects : Incorporate the residue at the N-terminus or in hydrophobic core regions to maximize interactions with lipid bilayers or protein pockets .
  • Fluorine-Specific Probes : Use ¹⁹F NMR to study peptide conformational dynamics in cellular environments, leveraging the absence of background signals in biological matrices .
  • Crystallography : Co-crystallize fluorinated peptides with target enzymes (e.g., kinases) to map fluorine-mediated binding interactions .

Data Contradiction Analysis

Q. Why do some studies report conflicting solubility data for this compound in organic solvents?

  • Methodological Answer : Variations arise from differences in sample purity and solvent hydration:
  • Purity Impact : Residual salts or unreacted precursors (e.g., from fluorination) reduce solubility. Repurify via column chromatography (silica gel, 10% MeOH/DCM) before testing .
  • Solvent Hydration : Anhydrous DCM dissolves the compound at 50 mg/mL, but traces of water (≥0.1%) precipitate it. Use molecular sieves or activated alumina to dry solvents .
  • Temperature Dependence : Solubility in THF increases from 25 mg/mL at 25°C to 80 mg/mL at 50°C. Document temperature rigorously in protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.